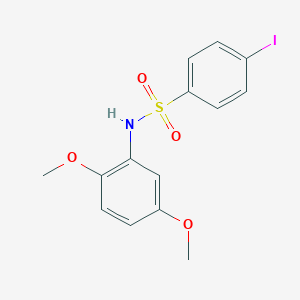![molecular formula C12H16ClNOS B285966 N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide](/img/structure/B285966.png)
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in the early 2000s and has been the subject of numerous scientific studies due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antitumor effects and may be useful in the treatment of various cancers. In immunology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. Specifically, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to bind to the CB2 receptor, which is primarily found in immune cells. By binding to this receptor, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide may modulate immune function and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on the endocannabinoid system, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antioxidant and anti-inflammatory effects. It may also modulate the expression of various genes involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. Additionally, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide. One area of interest is in the development of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is in the study of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide's effects on the immune system, which could lead to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. While there is still much to learn about N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, its potential as a therapeutic agent is promising and warrants further investigation.
Synthesemethoden
The synthesis of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide.
Eigenschaften
Molekularformel |
C12H16ClNOS |
|---|---|
Molekulargewicht |
257.78 g/mol |
IUPAC-Name |
N-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H16ClNOS/c1-9(15)14-12(7-3-2-4-8-12)10-5-6-11(13)16-10/h5-6H,2-4,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZAEWZGIUJJCZPA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
Kanonische SMILES |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)
